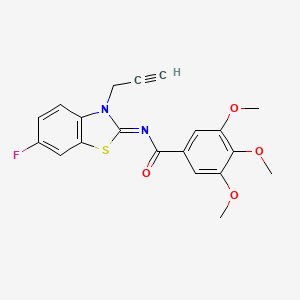

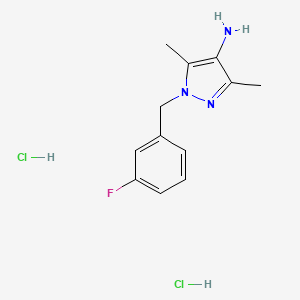

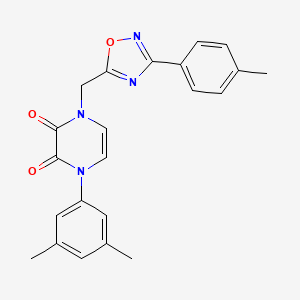

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is a synthetic molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzothiazole derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of substituted benzaldehydes with o-aminothiophenol disulfides under reducing conditions . The papers provided do not directly describe the synthesis of N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide, but they do mention the synthesis of similar compounds, such as fluoroquinolone derivatives with N-thiomide linkage to 6-substituted-2-aminobenzothiazoles , and the synthesis of benzamides with different substituents on the benzamide ring . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which can be substituted at various positions to alter the compound's properties. The provided papers discuss the molecular conformations and modes of supramolecular aggregation in related compounds . For example, the fused six-membered ring in some benzamides adopts a half-chair conformation and can exhibit conformational disorder . These insights into the molecular structure of related compounds can help predict the conformation and potential interactions of N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can vary depending on the substituents present on the molecule. The provided papers do not detail the chemical reactions specific to N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide, but they do report on the antibacterial activity of similar compounds , and the antipsychotic-like effects of a potent mGluR1 antagonist . These activities suggest that the compound may also participate in biological interactions and could potentially exhibit similar properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents such as fluorine atoms and methoxy groups can affect the compound's lipophilicity, solubility, and ability to interact with biological targets. For instance, the introduction of fluorine atoms has been shown to enhance the antiproliferative activity of benzothiazole derivatives against cancer cell lines . These properties are crucial for the compound's potential as a therapeutic agent and can guide further research and development.

Scientific Research Applications

Metabolism and Pharmacokinetics

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide, as a complex organic compound, may have a profile of metabolism and pharmacokinetics similar to related compounds. For instance, a study on SB-649868, a novel orexin 1 and 2 receptor antagonist, sheds light on the potential metabolic pathways and excretion methods for structurally similar compounds. SB-649868 was shown to be extensively metabolized, with the principal route of metabolism being oxidation, and elimination mainly occurred via feces. This provides insight into the possible metabolic behavior of N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide in biological systems (Renzulli et al., 2011).

Imaging and Diagnostic Applications

Compounds with similar structures have been utilized in imaging and diagnostic applications, particularly in Positron Emission Tomography (PET). For example, 18F-ISO-1, a cellular proliferative marker, and P-(123)I-MBA, an iodobenzamide, have been used to visualize tumor proliferation and primary breast tumors, respectively. This implies the potential of N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide in similar diagnostic applications, particularly in oncology (Dehdashti et al., 2013), (Caveliers et al., 2002).

Receptor Binding and Neurological Implications

The compound's potential for binding to specific receptors can be inferred from similar compounds. For instance, 18F-SP203 has shown promise in targeting metabotropic glutamate subtype 5 (mGluR5) receptors, indicating that N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide could also interact with specific neurological receptors, thereby holding potential in neurological research and treatment strategies (Brown et al., 2008).

properties

IUPAC Name |

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c1-5-8-23-14-7-6-13(21)11-17(14)28-20(23)22-19(24)12-9-15(25-2)18(27-4)16(10-12)26-3/h1,6-7,9-11H,8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPZBMAQSKVQEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3002414.png)

![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)